6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Description
6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS: 1071320-81-4) is a nitrogen-containing heterocyclic compound characterized by a pyrrolo-pyrazine-dione core substituted with a 4-hydroxyphenyl group. This structure confers unique electronic and solubility properties due to the hydroxyl group's hydrogen-bonding capability.
Properties
IUPAC Name |
6-(4-hydroxyphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-8-3-1-7(2-4-8)15-11(17)9-10(12(15)18)14-6-5-13-9/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGDMMCXUNOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=NC=CN=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature has been reported to yield pyrazolo[3,4-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with specific molecular targets. For example, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways, thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrrolo-pyrazine-diones with varying substituents. Key analogs and their comparative properties are summarized below:
Table 1: Structural and Physicochemical Comparisons
<sup>a</sup>LogP values indicate hydrophobicity; lower values suggest better solubility.
Electronic and Functional Group Effects
- 4-Hydroxyphenyl vs. 3-Acetylphenyl : The hydroxyl group enhances hydrogen bonding and aqueous solubility compared to the acetyl group, which increases lipophilicity (LogP 0.7 vs. ~1.2) .
- Chloropyridyl Substitution: The 5-chloro-2-pyridyl derivative (CAS: 43200-82-4) exhibits strong electron-withdrawing effects, making it a key intermediate in synthesizing the hypnotic drug eszopiclone. Its higher melting point (238°C) reflects crystallinity due to halogen interactions .
Research Findings and Gaps
Medicinal Potential: The 4-hydroxyphenyl derivative's discontinuation contrasts with its noted use in medicinal chemistry, suggesting supply chain or stability issues .
Synthetic Utility : The 5-chloro-2-pyridyl analog is critical in eszopiclone synthesis, with optimized isolation methods using Newcrom R1 HPLC columns .
Data Limitations : Properties like exact LogP, solubility, and biological activity for the 4-hydroxyphenyl compound remain underreported compared to its analogs.
Biological Activity
Overview
6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. Its structural features, including the pyrrolo-pyrazine framework and the hydroxyphenyl substitution, contribute significantly to its pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H7N3O3
- Molecular Weight : Approximately 233.20 g/mol
- CAS Number : 57270-79-8
This compound exhibits biological activity through various mechanisms:
- Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and differentiation. This inhibition is crucial in cancer therapy as it can prevent tumor proliferation.
- Modulation of Cell Signaling : It influences several signaling pathways, including the fibroblast growth factor receptor (FGFR) pathway, which plays a vital role in cellular processes such as proliferation and survival .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties:
- Cell Growth Inhibition : In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been tested against breast and lung cancer cells with promising results.
Antiviral Properties
The compound has also been investigated for its antiviral activity:
- Inhibition of Viral Replication : Preliminary studies suggest that it may inhibit the replication of certain viruses by interfering with viral enzymes or host cell factors essential for viral propagation .
Case Studies
-
Study on Anticancer Efficacy :
- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.
- Antiviral Activity Against YFV :
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | C6H3N3O2 | Limited anticancer activity |
| 6-(3-fluoro-4-methylphenyl)-5H-pyrrolo[3,4-b]pyrazine | C12H9FN2O2 | Enhanced bioactivity; potential for drug development |
| 2-Hydroxyfuro[3,4-b]pyrazine-5,7-dione | C8H6N2O3 | Used as a precursor; moderate biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
